NSC 109555

Descripción

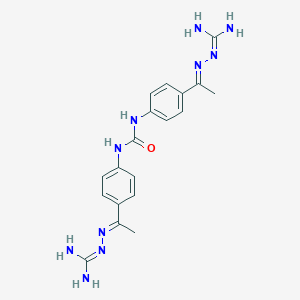

Structure

3D Structure

Propiedades

Número CAS |

13284-07-6 |

|---|---|

Fórmula molecular |

C19H24N10O |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea |

InChI |

InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+ |

Clave InChI |

HCAQGQIHBFVVIX-LYXAAFRTSA-N |

SMILES isomérico |

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |

SMILES canónico |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |

Descripción física |

Insoluble in water. (NTP, 1992) |

Solubilidad |

Insoluble (NTP, 1992) |

Sinónimos |

4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone) 4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone) DDUG diacetyldiphenylurea bisguanylhydrazone diacetyldiphenylurea bisguanylhydrazone, dihydrochloride NSC 109555 NSC-109555 NSC109555 |

Origen del producto |

United States |

Foundational & Exploratory

NSC 109555: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555, a bis-guanylhydrazone compound, has been identified as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, cellular effects, and its synergistic potential with chemotherapeutic agents. Quantitative data from key studies are summarized, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[1] The crystal structure of this compound in complex with the catalytic domain of Chk2 confirms its binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates.[2]

Kinase Selectivity and Potency

This compound exhibits high potency for Chk2 with a reported IC50 value of approximately 200-240 nM in cell-free kinase assays.[2] Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with an IC50 for Chk1 being significantly higher (>10 µM). However, it can inhibit other kinases at higher concentrations.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

| Kinase | IC50 (nM) |

| Chk2 | 200 - 240 |

| Chk1 | >10,000 |

Data compiled from multiple sources.

Cellular Effects and Synergistic Activity

In cellular contexts, this compound has been shown to inhibit Chk2 autophosphorylation and the phosphorylation of its substrates.[1] A significant area of investigation has been its ability to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, particularly in pancreatic cancer cell lines.[3]

Potentiation of Gemcitabine-Induced Apoptosis

The combination of this compound and gemcitabine leads to a synergistic increase in apoptotic cell death.[3] This is evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Mechanistically, this compound prevents the gemcitabine-induced phosphorylation of Chk2, thereby abrogating the DNA damage checkpoint and pushing the cells towards apoptosis.[3]

Induction of Reactive Oxygen Species (ROS)

The synergistic cytotoxicity of the this compound and gemcitabine combination is also linked to a significant increase in intracellular reactive oxygen species (ROS).[3] The elevated ROS levels contribute to the induction of apoptosis. This effect can be reversed by treatment with antioxidants like N-acetyl cysteine (NAC), highlighting the critical role of oxidative stress in the synergistic mechanism.[3]

Signaling Pathways

The mechanism of action of this compound, particularly in combination with gemcitabine, involves the modulation of key signaling pathways related to DNA damage response and cell death.

Experimental Protocols

Chk2 Kinase Inhibition Assay (In Vitro)

This protocol is adapted from methodologies used in the initial characterization of Chk2 inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Fluorescently labeled Chk2 substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na3VO4, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well plates

-

Fluorescence polarization reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the Chk2 enzyme and the fluorescently labeled substrate peptide diluted in kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at room temperature for 2 hours.

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution containing EDTA).

-

Measure the fluorescence polarization to determine the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol is a generalized procedure for assessing apoptosis by flow cytometry, based on common laboratory practices.[4][5][6][7]

Objective: To quantify the induction of apoptosis in pancreatic cancer cells treated with this compound and/or gemcitabine.

Materials:

-

Pancreatic cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

Gemcitabine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound alone, gemcitabine alone, the combination of both, or vehicle (DMSO) as a control for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Intracellular ROS Detection Assay (H2DCFDA)

This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe H2DCFDA, based on established methods.[8][9][10][11][12]

Objective: To measure the change in intracellular ROS levels in cells treated with this compound and/or gemcitabine.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

Gemcitabine

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

-

PBS or other suitable buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and allow them to attach.

-

Treat the cells with the compounds of interest for the desired time.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with H2DCFDA (typically 5-10 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add back complete medium or PBS.

-

Immediately measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response. Its mechanism of action as a potent and selective ATP-competitive inhibitor of Chk2 is well-characterized. The synergistic potentiation of gemcitabine-induced apoptosis through the abrogation of the G2/M checkpoint and the induction of ROS highlights a promising therapeutic strategy for further investigation. The provided protocols and diagrams serve as a guide for researchers aiming to explore the multifaceted activities of this compound. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential.

References

- 1. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); this compound] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. zellx.de [zellx.de]

- 11. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress [animbiosci.org]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

NSC 109555: A Technical Guide to its Function as a Checkpoint Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, making it a compelling target for cancer therapy.[4][5] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Function: Inhibition of Checkpoint Kinase 2

This compound functions as a highly selective inhibitor of Chk2.[1][3][4] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain, thereby preventing the phosphorylation of its downstream substrates.[4] This ATP-competitive inhibition is reversible.[3]

Quantitative Inhibition Data

The inhibitory activity of this compound against Chk2 and other kinases has been quantified, demonstrating its selectivity.

| Kinase Target | IC50 (nM) |

| Chk2 (cell-free kinase assay) | 200[1][2] |

| Chk2 (Histone H1 phosphorylation) | 240[1][2] |

| Brk | 210[1][2] |

| c-Met | 6,000[1][2] |

| IGFR | 7,400[1][2] |

| LCK | 7,100[1][2] |

| Chk1 | > 10,000[3] |

Mechanism of Action in the ATM-Chk2 Signaling Pathway

Upon DNA damage, particularly double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM then phosphorylates and activates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound exerts its effect by directly inhibiting the kinase activity of Chk2, thereby disrupting this signaling cascade.

Cellular Effects of this compound

Induction of Autophagy in Leukemia Cells

In vitro studies have shown that this compound inhibits the growth of L1210 leukemia cells and induces autophagy.[1][2] This suggests a potential therapeutic application in hematological malignancies.

Potentiation of Gemcitabine Cytotoxicity in Pancreatic Cancer

This compound has been demonstrated to enhance the cytotoxic effects of the chemotherapeutic agent gemcitabine in various pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3.[1][2] The combination of this compound and gemcitabine leads to a significant increase in apoptotic cell death.

Modulation of Reactive Oxygen Species (ROS)

The synergistic effect of this compound and gemcitabine is associated with an enhanced production of intracellular reactive oxygen species (ROS) in pancreatic cancer cells.[2] This increase in ROS contributes to the induction of apoptosis.

Experimental Protocols

In Vitro Chk2 Kinase Inhibition Assay

This protocol is adapted from radioisotope-based filter-binding assays used for kinase profiling.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction plate, add the Chk2 enzyme and the Chk2 substrate peptide to the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound, alone or in combination with gemcitabine, in pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

This compound

-

Gemcitabine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both. Include untreated and vehicle-treated (DMSO) controls.

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Autophagy Detection by Monodansylcadaverine (MDC) Staining

This protocol describes a method to visualize and quantify autophagy in L1210 leukemia cells treated with this compound.

Materials:

-

L1210 leukemia cells

-

Complete cell culture medium

-

This compound

-

Monodansylcadaverine (MDC)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture L1210 cells in the presence or absence of this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a solution containing MDC (e.g., 50 µM in PBS).

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Wash the cells with PBS to remove excess MDC.

-

For fluorescence microscopy, mount the cells on a slide and observe under a fluorescence microscope using a UV filter set. Autophagic vacuoles will appear as punctate green fluorescence.

-

For flow cytometry, analyze the cells on a flow cytometer to quantify the increase in MDC fluorescence intensity in the treated cells compared to the control cells.

Intracellular ROS Measurement using H2DCFDA

This protocol outlines the measurement of intracellular ROS levels in cells treated with this compound and/or gemcitabine.

Materials:

-

Target cells (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

This compound

-

Gemcitabine

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound, gemcitabine, or a combination of both for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a solution containing H2DCFDA (e.g., 10 µM in PBS).

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Analyze the cells immediately using a flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

-

Quantify the mean fluorescence intensity to determine the level of intracellular ROS.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and for exploring novel cancer therapeutic strategies. Its ability to selectively inhibit Chk2, induce autophagy, and sensitize cancer cells to chemotherapy highlights its potential for further investigation and development. The experimental protocols provided in this guide offer a framework for researchers to study the multifaceted functions of this compound.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

The Discovery and History of NSC 109555: A Technical Guide to a Novel Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, or apoptosis. Its role in the DNA damage response (DDR) pathway has made it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the discovery and history of NSC 109555, a potent and selective ATP-competitive inhibitor of Chk2. We will delve into the initial high-throughput screening that identified this novel bis-guanylhydrazone chemotype, its mechanism of action, and its pharmacological profile. Detailed experimental protocols for key assays and visualizations of relevant cellular pathways and workflows are provided to facilitate further research and development in this area.

Discovery of this compound

This compound, chemically known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), was identified as a potent Chk2 inhibitor from a high-throughput screen of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program repository.[1] The screening assay utilized a fluorescence polarization (FP) based method to detect the phosphorylation of a fluorescently labeled substrate by Chk2.[1]

High-Throughput Screening

The initial discovery of this compound hinged on a robust high-throughput screening assay designed to identify inhibitors of Chk2 kinase activity.

Experimental Workflow: High-Throughput Screening for Chk2 Inhibitors

Mechanism of Action and Pharmacological Profile

Subsequent biochemical characterization revealed that this compound is a reversible and ATP-competitive inhibitor of Chk2.[1][2] It directly competes with ATP for binding to the kinase domain of Chk2, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified in various assays.

| Parameter | Value | Assay Type | Reference |

| Chk2 IC50 | 200 nM | Cell-free kinase assay | [3] |

| Chk2 IC50 | 240 nM | In vitro kinase assay (Histone H1) | [2][3][4] |

| Chk1 IC50 | > 10 µM | Cell-free kinase assay | [5][6] |

| Brk IC50 | 210 nM | Kinase panel screen | [3] |

| c-Met IC50 | 6,000 nM | Kinase panel screen | [3] |

| IGFR IC50 | 7,400 nM | Kinase panel screen | [3] |

| LCK IC50 | 7,100 nM | Kinase panel screen | [3] |

IC50: Half-maximal inhibitory concentration.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the catalytic domain of Chk2 confirmed that the inhibitor binds to the ATP-binding pocket.[2][4] This structural information revealed that this compound adopts an elongated conformation within the active site, with one of its terminal guanylhydrazone moieties forming a key hydrogen bond with Glu273.[2] This binding mode differs from that of other known Chk2 inhibitors and provides a basis for the rational design of more potent and selective analogs.

Cellular Effects and Therapeutic Potential

In cellular contexts, this compound has been shown to inhibit Chk2 autophosphorylation and the phosphorylation of its substrates.[3] It has also been observed to induce autophagy in L1210 leukemia cells.[3] A significant finding is the ability of this compound to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine in pancreatic cancer cells.[3] This synergistic effect is associated with reduced gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[3]

Signaling Pathway: DNA Damage Response and this compound Intervention

Detailed Experimental Protocols

Chk2 Fluorescence Polarization (FP) Assay for High-Throughput Screening

This protocol is adapted from the general principles of FP assays used for kinase inhibitor screening.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Recombinant human Chk2 enzyme.

-

Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled Chk2tide).

-

ATP.

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add 5 µL of assay buffer containing the Chk2 enzyme to each well.

-

Add 1 µL of test compound (or DMSO for control) to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescent peptide substrate and ATP in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 530 nm for 5-FAM).

-

Calculate the percent inhibition based on the polarization values of the control and compound-treated wells.

-

In Vitro Chk2 Kinase Assay (Radiometric)

This protocol is based on the methods used to determine the IC₅₀ of this compound.

-

Reagents and Buffers:

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

-

Recombinant human Chk2 enzyme.

-

Substrate: Histone H1.

-

[γ-³²P]ATP.

-

This compound or other test compounds dissolved in DMSO.

-

Stopping Solution: 75 mM phosphoric acid.

-

P81 phosphocellulose paper.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Chk2 enzyme, and Histone H1.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.

-

Cellular Assays in Pancreatic Cancer Cells

The following protocols are based on studies investigating the synergistic effects of this compound and gemcitabine.

-

Cell Lines and Culture:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3, CFPAC-1) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 1.25 µM), gemcitabine, or a combination of both for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Seed cells in 6-well plates and treat as described for the apoptosis assay.

-

After treatment, incubate the cells with a ROS-sensitive dye (e.g., 10 µM CM-H2DCFDA) for 30 minutes at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Measure the fluorescence intensity of the cells using a flow cytometer.

-

Conclusion and Future Directions

This compound represents a novel and selective chemotype for the inhibition of Chk2 kinase. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into its mechanism of action and therapeutic potential. The ability of this compound to sensitize pancreatic cancer cells to gemcitabine highlights a promising strategy for combination cancer therapy. However, it is important to note that the bis-guanylhydrazone scaffold of this compound may present challenges in terms of pharmacokinetic properties and potential off-target effects.[7] Future research will likely focus on the structure-based design of this compound analogs with improved drug-like properties to further explore the therapeutic utility of Chk2 inhibition in cancer treatment.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. wjpls.org [wjpls.org]

- 3. Yeditepe Journal of Health Sciences — [yeditepejhs.org]

- 4. Arsenic trioxide inhibits Skp2 expression to increase chemosensitivity to gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Reactive Oxygen Species by Fluorescent Probes in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yeditepejhs.org [yeditepejhs.org]

- 7. mdpi.com [mdpi.com]

NSC 109555: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Chk2 Inhibitor NSC 109555

This technical guide provides a comprehensive overview of this compound (also known as DDUG or 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this compound and its potential applications in cancer research.

Chemical Structure and Properties

This compound is a bis-guanylhydrazone compound that has been identified as a novel chemotype for Chk2 inhibition.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,2'-[carbonylbis(imino-4,1-phenyleneethylidyne)]bis-hydrazinecarboximidamide | [2] |

| Synonyms | DDUG, NCI C04808, 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) | [1][2] |

| CAS Number | 15427-93-7 (dimethanesulfonate); 66748-43-4 (ditosylate) | [2] |

| Molecular Formula | C₁₉H₂₄N₁₀O (base) | [2] |

| Molecular Weight | 424.46 g/mol (base) | |

| Solubility | Soluble in DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), Ethanol (3 mg/mL), and DMF (2 mg/mL). | [2] |

| Storage | Store at -20°C as a solid. |

Biological Activity and Mechanism of Action

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary mechanism of action is the inhibition of Chk2's kinase activity, which plays a crucial role in the DNA damage response pathway.

Kinase Specificity

This compound exhibits high selectivity for Chk2 over other kinases, including the closely related Chk1. This selectivity is a key feature for its potential as a research tool and therapeutic agent.

Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases

| Kinase | IC₅₀ (nM) | Reference(s) |

| Chk2 | 200 - 240 | [1] |

| Chk1 | > 10,000 | [1] |

| Brk | 210 | |

| c-Met | 6,000 | |

| IGFR | 7,400 | |

| LCK | 7,100 |

Cellular Effects

In addition to direct Chk2 inhibition, this compound has been shown to have other cellular effects, including:

-

Inhibition of Histone H1 Phosphorylation: this compound inhibits the phosphorylation of histone H1, a known substrate of Chk2, with an IC₅₀ of 240 nM.[1]

-

Attenuation of Mitochondrial ATP Synthesis: The compound has been observed to affect mitochondrial function by reducing ATP synthesis.

-

Induction of Autophagy: In some cell lines, such as L1210 leukemia cells, this compound has been shown to induce autophagy.

-

Potentiation of Chemotherapy: this compound can enhance the cytotoxic effects of DNA-damaging agents like gemcitabine in pancreatic cancer cells.

Signaling Pathway

This compound modulates the DNA damage response (DDR) pathway by inhibiting Chk2. In response to DNA double-strand breaks, the ATM (ataxia-telangiectasia mutated) kinase is activated and, in turn, phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can disrupt these processes.

Caption: Chk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific research needs.

Chk2 Kinase Activity Assay (In Vitro)

This protocol is for determining the in vitro inhibitory activity of this compound against Chk2 kinase using histone H1 as a substrate.

Materials:

-

Recombinant active Chk2 enzyme

-

Histone H1 (substrate)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, histone H1 (e.g., 1 mg/mL), and the desired concentration of this compound.

-

Initiate the kinase reaction by adding recombinant Chk2 enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of, for example, 10 µM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and allow to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of Chk2 inhibition by comparing the radioactivity in the presence of this compound to a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines, particularly in combination with other cytotoxic agents.

Materials:

-

Cancer cell line of interest (e.g., pancreatic cancer cell line)

-

Complete cell culture medium

-

This compound

-

Cytotoxic agent (e.g., gemcitabine)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the cytotoxic agent, or a combination of both. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Proposed experimental workflow for evaluating this compound.

Synthesis

Generalized Synthesis Scheme:

-

Synthesis of 4,4'-diacetyldiphenylurea: This intermediate can be prepared by reacting 4-aminoacetophenone with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole.

-

Formation of the bis(guanylhydrazone): The 4,4'-diacetyldiphenylurea is then reacted with aminoguanidine hydrochloride in the presence of an acid catalyst in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion, forming the desired bis(guanylhydrazone), this compound.

In Vivo Studies

Specific in vivo efficacy and pharmacokinetic data for this compound are limited in the public domain. However, its ability to potentiate the effects of gemcitabine in pancreatic cancer cell lines suggests its potential for in vivo evaluation in xenograft models.[2] Researchers could utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., pancreatic, leukemia) to assess the anti-tumor activity of this compound, both as a single agent and in combination with standard-of-care chemotherapies.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it a strong candidate for further investigation as a potential anti-cancer agent, particularly in combination with DNA-damaging therapies. This technical guide provides a foundational understanding of its chemical properties, biological activities, and experimental applications to aid researchers in their studies with this compound.

References

In-Depth Technical Guide: NSC 109555 Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway. By targeting Chk2, this compound has emerged as a valuable tool for cancer research, particularly in sensitizing cancer cells to genotoxic agents. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for its use, and a description of its role in cellular signaling pathways.

Solubility of this compound

The solubility of a compound is a critical factor in its experimental application, influencing the preparation of stock solutions and the design of in vitro and in vivo studies. The solubility of this compound has been determined in several common laboratory solvents. The data presented below is a compilation from various sources, including chemical suppliers and research articles. It is important to note that the solubility of the free base may differ from its salt forms, such as the dimesylate or ditosylate salts.

Quantitative Solubility Data

| Compound Form | Solvent | Solubility |

| This compound (Dimesylate) | DMSO | 20 mg/mL |

| This compound (Dimesylate) | DMF | 2 mg/mL |

| This compound (Dimesylate) | Ethanol | 3 mg/mL |

| This compound (Dimesylate) | PBS (pH 7.2) | 10 mg/mL |

| This compound (Ditosylate) | DMSO | Soluble to 10 mM |

Note: When preparing stock solutions, it is recommended to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to ensure complete dissolution. For aqueous solutions, adjusting the pH may be necessary to improve solubility. It is always advisable to consult the batch-specific data provided by the supplier.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.

Preparation of Stock Solutions

A common protocol for preparing a stock solution of this compound for in vitro experiments is as follows:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

-

Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vitro Chk2 Kinase Assay

This assay is used to determine the inhibitory activity of this compound against the Chk2 enzyme.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate (e.g., a synthetic peptide like CHKtide)

-

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

This compound stock solution

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant Chk2 enzyme, and the Chk2 substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold and radiolabeled ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound, often in combination with a DNA-damaging agent like gemcitabine, on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells)

-

Complete cell culture medium

-

This compound stock solution

-

DNA-damaging agent (e.g., gemcitabine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each treatment condition.

Signaling Pathway and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

This compound exerts its effect by inhibiting Chk2, a key transducer kinase in the DNA damage response (DDR) pathway. This pathway is activated by DNA double-strand breaks (DSBs), which can be induced by genotoxic agents or ionizing radiation.

Caption: Chk2 signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory potential of this compound on Chk2 kinase activity.

Caption: Workflow for in vitro Chk2 kinase inhibition assay.

Experimental Workflow: Cell-Based Viability Assay

This diagram outlines the process for evaluating the effect of this compound on the viability of cancer cells, often in combination with other treatments.

Caption: Workflow for cell viability (MTT) assay.

In-Depth Technical Guide to NSC 109555: A Selective Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest and apoptosis following genomic insult. The selective inhibition of Chk2 by this compound presents a valuable tool for cancer research and a potential therapeutic strategy, particularly in combination with DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is commonly available as the parent compound and as a ditosylate salt. The properties of both forms are summarized below for easy reference.

| Property | This compound | This compound ditosylate |

| Synonyms | DDUG, NCI C04808 | 4,4'-diacetyldiphenylurea bis(guanylhydrazone) ditosylate |

| CAS Number | 15427-93-7[5] | 66748-43-4[6] |

| Molecular Formula | C19H24N10O • 2CH3SO3H[5] | C19H24N10O • 2C7H8O3S[6] |

| Molecular Weight | 600.7 g/mol [5] | 752.86 g/mol [1][6] |

| Purity | ≥98% | ≥98% (HPLC) |

| Solubility | DMF: 2 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml[5] | Soluble to 10 mM in DMSO |

| Storage | Store at -20°C | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its high potency against Chk2 with an IC50 value of approximately 200-240 nM.[4][5] It exhibits significant selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 μM).[2]

The primary signaling pathway involving Chk2 is the ATM-Chk2 pathway, a cornerstone of the cellular response to DNA double-strand breaks (DSBs). The process is initiated by the activation of Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA damage. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.

Activated Chk2, in turn, phosphorylates a range of downstream substrates to orchestrate a cellular response that includes:

-

Cell Cycle Arrest: Chk2 can phosphorylate Cdc25A and Cdc25C phosphatases, leading to their degradation or inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest at the G1/S and G2/M checkpoints.

-

DNA Repair: Chk2 is implicated in facilitating DNA repair processes.

-

Apoptosis: In cases of severe DNA damage, Chk2 can promote apoptosis by phosphorylating p53, leading to its stabilization and activation.

This compound exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition of the Chk2 signaling cascade can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine. Gemcitabine treatment induces DNA damage, which in turn activates the ATM-Chk2 pathway as a pro-survival response. By inhibiting Chk2 with this compound, this survival mechanism is abrogated, leading to enhanced cancer cell death.

Caption: this compound inhibits Chk2 activation in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols.

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on Chk2 kinase.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate (e.g., CHKtide peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Radiolabeled ATP ([γ-32P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper (for radiolabeling method)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Chk2 substrate, and MgCl2.

-

Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Add recombinant Chk2 enzyme to the wells and briefly pre-incubate. Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP for the radiolabeling method).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Detection:

-

Radiolabeling Method: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves converting ADP to ATP and then measuring light production using a luciferase/luciferin reaction.

-

-

Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound, alone or in combination with other drugs like gemcitabine, on the viability of cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Gemcitabine (dissolved in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Chk2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of Chk2 in response to DNA damage.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with gemcitabine in the presence or absence of this compound for the desired time. Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Chk2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Chk2 and the loading control to ensure equal protein loading.

References

NSC 109555: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a key role in cell cycle arrest and apoptosis.[5] This technical guide provides an in-depth overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Target Selectivity Profile

This compound is a highly selective inhibitor of Chk2, demonstrating significantly less activity against other kinases, including the closely related Chk1.[2][4][6] The compound acts as a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 enzyme.[1][2][7] The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases.

| Target Kinase | IC50 (nM) | Comments |

| Chk2 | 200 - 240 [3][6][7] | Primary target. |

| Chk1 | >10,000[2][4] | Demonstrates high selectivity for Chk2 over Chk1. |

| Brk | 210[6] | Breast tumor kinase. |

| c-Met | 6,000[6] | Hepatocyte growth factor receptor. |

| IGFR | 7,400[6] | Insulin-like growth factor receptor. |

| LCK | 7,100[6] | Lymphocyte-specific protein tyrosine kinase. |

Experimental Protocols

The following sections describe the likely methodologies used to determine the target selectivity profile of this compound, based on standard practices in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Chk2 and other kinases was likely determined using an in vitro kinase assay. A common method involves the following steps:

-

Reaction Mixture Preparation: A reaction buffer containing the purified recombinant kinase (e.g., Chk2), a substrate (such as histone H1 or a synthetic peptide), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.[8]

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

To confirm the activity of this compound in a cellular context, assays to measure the inhibition of Chk2-mediated signaling are employed. For instance, the inhibition of Chk2 autophosphorylation or the phosphorylation of its downstream substrates like Cdc25C can be assessed in cells treated with a DNA damaging agent (to activate Chk2) and this compound.[9] Western blotting with phospho-specific antibodies is a standard technique for this analysis.

X-ray Crystallography

The structural basis for the potency and selectivity of this compound was elucidated through X-ray crystallography.[7][10][11] This involves:

-

Co-crystallization: The catalytic domain of Chk2 is co-crystallized with this compound.

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The electron density map is calculated from the diffraction data, allowing for the determination of the three-dimensional structure of the Chk2-NSC 109555 complex. This reveals the specific molecular interactions between the inhibitor and the enzyme's active site.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound targets Chk2 within the broader DNA damage response pathway. The following diagram illustrates the central role of Chk2 in this signaling cascade.

Kinase Inhibitor Screening Workflow

The discovery of this compound as a Chk2 inhibitor likely followed a high-throughput screening campaign. The general workflow for such a process is depicted below.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its high selectivity over Chk1 and other kinases makes it a valuable tool for studying the specific roles of Chk2 in cellular processes, particularly in the context of DNA damage and cancer biology. The available structural and quantitative data provide a solid foundation for its use in research and as a lead compound for the development of novel therapeutic agents targeting the Chk2 pathway.

References

- 1. NSC-109555 ditosylate | 66748-43-4 | Chk | MOLNOVA [molnova.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound ditosylate | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Structural studies of molecular cancer targets and drug development - David Waugh [grantome.com]

- 8. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated | PLOS One [journals.plos.org]

- 11. Federal Register, Volume 77 Issue 60 (Wednesday, March 28, 2012) [govinfo.gov]

Unveiling the Kinase Inhibition Profile of NSC 109555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay results for NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Executive Summary

This compound is an ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway. Identified through high-throughput screening, this bis-guanylhydrazone compound has demonstrated high potency and selectivity for Chk2, making it a valuable tool for cancer research. This guide consolidates the available in vitro kinase assay data for this compound, offering a centralized resource for understanding its inhibitory activity and mechanism of action.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Table 1: Primary Target and Key Off-Target Kinase Inhibition by this compound

| Kinase Target | IC50 (nM) | Inhibition Class | Notes |

| Chk2 | 200 - 240[1] | ATP-Competitive | Primary target; potent inhibition. |

| Brk | 210[1] | - | Significant off-target activity. |

| c-Met | 6,000[1] | - | Moderate off-target activity. |

| IGFR | 7,400[1] | - | Moderate off-target activity. |

| LCK | 7,100[1] | - | Moderate off-target activity. |

Table 2: Selectivity Profile of this compound

| Kinase | Inhibition Status | Notes |

| Chk1 | Highly Selective | IC50 for Chk1 is significantly greater than for Chk2, indicating high selectivity. |

| Panel of 16-20 other kinases | Generally Selective | Exhibited high selectivity against a panel of other kinases (specific data not fully available in public sources). |

Experimental Protocols

The following protocols are based on methodologies reported for the in vitro kinase assays used to characterize this compound and similar compounds.

In Vitro Chk2 Kinase Assay (Fluorescence-Based)

This assay measures the phosphorylation of a specific substrate by Chk2, and the inhibition of this process by this compound.

Materials:

-

Recombinant human Chk2 enzyme

-

Fluorescently labeled Chk2 substrate (e.g., a peptide with a fluorescent tag)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

96-well or 384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the following components in order:

-

Kinase assay buffer

-

This compound at various concentrations (or DMSO for control wells)

-

Recombinant Chk2 enzyme

-

Fluorescently labeled Chk2 substrate

-

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Chk2 to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a plate reader. The degree of substrate phosphorylation is proportional to the fluorescence intensity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the ATM-Chk2 signaling pathway, a critical component of the cellular response to DNA double-strand breaks, and highlights the point of inhibition by this compound.

Caption: The ATM-Chk2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the in vitro kinase assay used to determine the inhibitory potency of this compound.

Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

References

NSC 109555: A Deep Dive into its Role in the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2), and its implications for the DNA damage response (DDR) pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. A key pathway within the DDR is the ATM-Chk2 pathway, which is activated by DNA double-strand breaks (DSBs).[1][2] Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that acts as a critical transducer in this pathway, leading to cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its central role, Chk2 has emerged as a significant target for cancer therapy, with inhibitors sought to sensitize cancer cells to DNA-damaging agents.[1][3]

This compound, also known as DDUG [4,4'-diacetyldiphenylurea-bis(guanylhydrazone)], has been identified as a potent and selective ATP-competitive inhibitor of Chk2.[2][4] Its selectivity for Chk2 over the parallel ATR-Chk1 pathway kinase, Chk1, makes it a valuable tool for dissecting the specific roles of Chk2 in the DDR and a promising candidate for further drug development.[4][5]

Mechanism of Action of this compound

This compound functions as a reversible, ATP-competitive inhibitor of Chk2.[2][5] The crystal structure of this compound in complex with the catalytic domain of Chk2 confirms that it occupies the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates.[1] By inhibiting Chk2, this compound disrupts the signaling cascade initiated by ATM in response to DNA double-strand breaks. This abrogation of the G2/M checkpoint can lead to mitotic catastrophe and cell death, particularly in cancer cells with other compromised cell cycle checkpoints.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| Chk2 | Cell-free kinase assay | 200 | [4][5] |

| Chk2 (Histone H1 phosphorylation) | In vitro kinase assay | 240 | [1][4][5] |

| Chk1 | Cell-free kinase assay | >10,000 | [5] |

| Brk | Kinase panel screen | 210 | [4] |

| c-Met | Kinase panel screen | 6,000 | [4] |

| IGFR | Kinase panel screen | 7,400 | [4] |

| LCK | Kinase panel screen | 7,100 | [4] |

Table 2: Cellular Effects of this compound in Pancreatic Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Measure | Reference(s) |

| MIA PaCa-2 | 1,250 nM this compound + Gemcitabine | Potentiation of cytotoxicity | Significant increase in cell death compared to Gemcitabine alone | [4] |

| CFPAC-1 | 1,250 nM this compound + Gemcitabine | Potentiation of cytotoxicity | Significant increase in cell death compared to Gemcitabine alone | [4] |

| PANC-1 | 1,250 nM this compound + Gemcitabine | Potentiation of cytotoxicity | Significant increase in cell death compared to Gemcitabine alone | [4] |

| BxPC-3 | 1,250 nM this compound + Gemcitabine | Potentiation of cytotoxicity | Significant increase in cell death compared to Gemcitabine alone | [4] |

| MIA PaCa-2 | 1,250 nM this compound + Gemcitabine | Reduction of Chk2 phosphorylation | Decrease in gemcitabine-induced Chk2 phosphorylation | [4][7] |

| MIA PaCa-2 | 1,250 nM this compound + Gemcitabine | Enhancement of ROS production | Increase in reactive oxygen species (ROS) | [4][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Chk2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk2.

Materials:

-

Recombinant human Chk2 enzyme

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Histone H1, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into Histone H1 using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of this compound, alone or in combination with other agents, on cell proliferation and survival.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, PANC-1)

-

Complete cell culture medium

-

This compound

-

Gemcitabine (or other DNA damaging agent)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Spectrophotometer

Protocol:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, Gemcitabine, or a combination of both. Include a vehicle-treated control group.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for Chk2 Phosphorylation

This technique is used to detect the levels of phosphorylated Chk2 in cells treated with this compound and/or a DNA damaging agent.

Materials:

-

Cancer cell lines

-

This compound

-

Gemcitabine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat cultured cells with this compound and/or Gemcitabine for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk2 and a loading control (e.g., GAPDH) to normalize the results.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATM-Chk2 pathway, the mechanism of this compound, and a typical experimental workflow.

References

- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); this compound] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Targeting the Checkpoint to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NSC 109555: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] As an ATP-competitive inhibitor, this compound offers a valuable tool for investigating the role of Chk2 in cell cycle regulation, DNA repair, and apoptosis.[3][4] This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][4] In response to DNA damage, particularly double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest. This pause allows time for DNA repair. By inhibiting Chk2, this compound prevents these downstream signaling events, abrogating the cell cycle checkpoint and potentially leading to apoptosis in cells with significant DNA damage.

Signaling Pathway

Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays.

| Target | IC50 | Assay Type | Reference |

| Chk2 | 0.2 µM | Cell-free kinase assay | [3] |

| Chk1 | >10 µM | Cell-free kinase assay | [3] |

| Histone H1 Phosphorylation | 0.24 µM | In vitro | [3] |

Experimental Protocols

General Cell Culture and Compound Handling

-

Cell Lines: Select appropriate cancer cell lines for study. For example, pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 have been used to study the effects of this compound in combination with gemcitabine.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound ditosylate in DMSO (e.g., 10 mM).[3] Store the stock solution at -20°C. Further dilute the compound in cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Materials:

-

96-well cell culture plates

-

Selected cancer cell line

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-